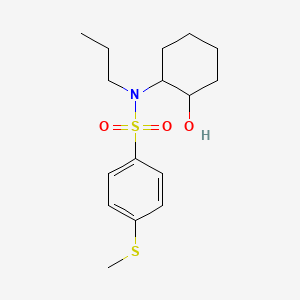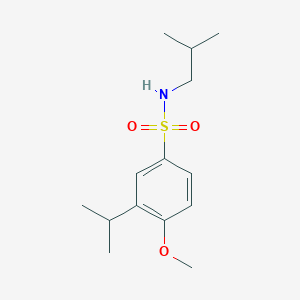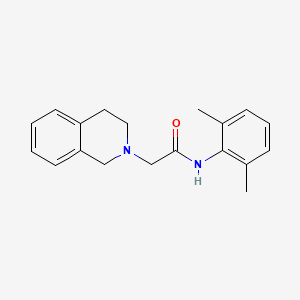![molecular formula C17H24N2O2S B5422428 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B5422428.png)
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylprop-2-enyl Group: The piperazine intermediate is then reacted with cinnamyl chloride (3-phenylprop-2-enyl chloride) in the presence of a base such as potassium carbonate to introduce the phenylprop-2-enyl group.
Cyclization to Form Thiolane Ring: The substituted piperazine is then subjected to cyclization with a suitable thiolane precursor under acidic conditions to form the thiolane ring.
Oxidation to Form Sulfone Group: Finally, the thiolane ring is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide or sulfoxide.
Substitution: The phenylprop-2-enyl group can undergo electrophilic aromatic substitution reactions.
Addition: The double bond in the phenylprop-2-enyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Addition: Electrophiles such as halogens, acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Halogenated or acid-addition products.
Scientific Research Applications
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-methylprop-2-en-1-yl)piperazin-1-ylsulfonyl]-1-thiolane-1,1-dione
- 3-[4-(2-chloroacetyl)piperazin-1-yl]-1-thiolane-1,1-dione
Uniqueness
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylprop-2-enyl group provides additional sites for chemical modification, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21)14-8-17(15-22)19-12-10-18(11-13-19)9-4-7-16-5-2-1-3-6-16/h1-7,17H,8-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWYLSIYFRMBX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5422347.png)
![2,4-DICHLORO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B5422356.png)

![(2-Ethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B5422365.png)
![N-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5422377.png)
![(E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5422389.png)

![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![(3aR,6aS)-6-oxo-5-propyl-2-(thiophen-2-ylmethylcarbamoyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5422408.png)
![2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)
![methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate](/img/structure/B5422421.png)
![5-[4-(METHYLSULFONYL)PIPERAZINO]-5-OXOPENTANOIC ACID](/img/structure/B5422426.png)

![2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5422453.png)
